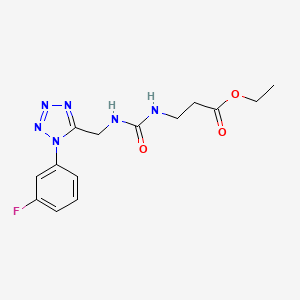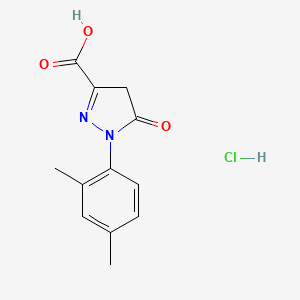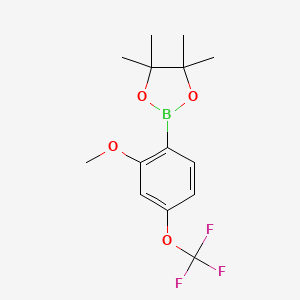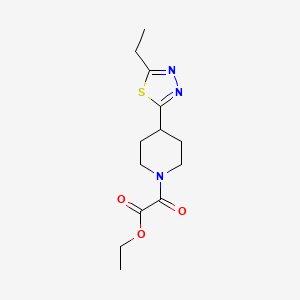![molecular formula C22H14N2O4 B2715558 3-(furan-2-ylmethyl)-2-phenyl-3H-chromeno[2,3-d]pyrimidine-4,5-dione CAS No. 896805-84-8](/img/structure/B2715558.png)
3-(furan-2-ylmethyl)-2-phenyl-3H-chromeno[2,3-d]pyrimidine-4,5-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(furan-2-ylmethyl)-2-phenyl-3H-chromeno[2,3-d]pyrimidine-4,5-dione is a heterocyclic compound that combines the structural features of furan, chromene, and pyrimidine. This compound is of interest due to its potential biological activities and applications in medicinal chemistry.
Wirkmechanismus
Target of Action
Pyrimidine derivatives, such as “3-(furan-2-ylmethyl)-2-phenyl-3H-chromeno[2,3-d]pyrimidine-4,5-dione”, have been studied for their potential as protein kinase inhibitors . Protein kinases are essential enzymes for controlling cell growth, differentiation, migration, and metabolism .
Mode of Action
These compounds exert their anticancer potential through different action mechanisms; one of these mechanisms is inhibiting protein kinases
Biochemical Pathways
The affected pathways would depend on the specific protein kinases that “this compound” inhibits. Protein kinases are involved in numerous cellular signaling processes .
Result of Action
The molecular and cellular effects of “this compound” would depend on its specific targets and mode of action. Given its potential role as a protein kinase inhibitor, it could potentially affect cell growth and other cellular processes .
Biochemische Analyse
Biochemical Properties
It is known that pyrimidine derivatives can interact with various enzymes and proteins, often acting as inhibitors . For instance, some pyrimidine derivatives have been found to inhibit protein kinases, which are essential enzymes for controlling cell growth, differentiation, migration, and metabolism .
Cellular Effects
Similar pyrimidine derivatives have been shown to have cytotoxic activities against various cell lines, including MCF-7 and HCT-116, with IC50 values in the nanomolar range . These compounds can influence cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is plausible that it may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
Similar compounds have been shown to have significant inhibitory activity over time in in vitro studies .
Metabolic Pathways
Pyrimidine derivatives are known to interact with various enzymes and cofactors, potentially affecting metabolic flux or metabolite levels .
Transport and Distribution
Similar compounds may interact with transporters or binding proteins, influencing their localization or accumulation .
Subcellular Localization
It is plausible that it may be directed to specific compartments or organelles based on targeting signals or post-translational modifications .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(furan-2-ylmethyl)-2-phenyl-3H-chromeno[2,3-d]pyrimidine-4,5-dione typically involves multi-step reactions starting from readily available precursors. One common method involves the condensation of furan-2-carbaldehyde with 2-phenyl-3H-chromeno[2,3-d]pyrimidine-4,5-dione under acidic or basic conditions. The reaction is often carried out in the presence of a catalyst such as p-toluenesulfonic acid or sodium hydroxide, followed by purification through recrystallization or chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and catalyst concentration, is crucial to achieve high yields and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
3-(furan-2-ylmethyl)-2-phenyl-3H-chromeno[2,3-d]pyrimidine-4,5-dione can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones or other oxygenated derivatives.
Reduction: The compound can be reduced to form dihydro derivatives, particularly at the pyrimidine ring.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the furan and chromene rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products Formed
Oxidation: Furanones, hydroxylated derivatives.
Reduction: Dihydro derivatives.
Substitution: Various substituted derivatives depending on the reagents used.
Wissenschaftliche Forschungsanwendungen
Chemistry: As a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential antimicrobial, antiviral, and anticancer activities.
Medicine: Explored as a lead compound for the development of new therapeutic agents targeting specific biological pathways.
Industry: Used in the development of novel materials with unique properties.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Benzofuran derivatives: Share the furan ring and exhibit similar biological activities.
Chromene derivatives: Contain the chromene moiety and are known for their diverse pharmacological properties.
Pyrimidine derivatives: Include the pyrimidine ring and are widely studied for their therapeutic potential.
Uniqueness
3-(furan-2-ylmethyl)-2-phenyl-3H-chromeno[2,3-d]pyrimidine-4,5-dione is unique due to its combination of three distinct heterocyclic rings, which may confer a unique set of biological activities and chemical reactivity. This structural complexity allows for diverse interactions with biological targets, making it a valuable compound for drug discovery and development.
Eigenschaften
IUPAC Name |
3-(furan-2-ylmethyl)-2-phenylchromeno[2,3-d]pyrimidine-4,5-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H14N2O4/c25-19-16-10-4-5-11-17(16)28-21-18(19)22(26)24(13-15-9-6-12-27-15)20(23-21)14-7-2-1-3-8-14/h1-12H,13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AIABWPYAGNGREJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC3=C(C(=O)C4=CC=CC=C4O3)C(=O)N2CC5=CC=CO5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H14N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![(E)-N-(2-methoxyphenyl)-5-methyl-7-styryl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2715475.png)

![N-[1-(4-fluorophenyl)ethyl]-3-(N-methylbenzenesulfonamido)thiophene-2-carboxamide](/img/structure/B2715481.png)



![4-((2-oxo-2-phenylethyl)thio)-1-(pyridin-4-ylmethyl)-6,7-dihydro-1H-cyclopenta[d]pyrimidin-2(5H)-one](/img/structure/B2715486.png)
![2-{imidazo[1,2-b]pyridazine-6-amido}-N,N,4-trimethyl-1,3-thiazole-5-carboxamide](/img/structure/B2715487.png)
![3-(difluoromethyl)-1-[3-(trifluoromethyl)benzenesulfonyl]azetidine](/img/structure/B2715493.png)
![1-(benzo[d]thiazol-2-yl)-N-(2-(cyclohex-1-en-1-yl)ethyl)azetidine-3-carboxamide](/img/structure/B2715494.png)
![1-(3-methoxybenzenesulfonyl)-4-[(2-methyl-1H-imidazol-1-yl)methyl]piperidine](/img/structure/B2715495.png)
![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[3-(3-nitrophenyl)-6-oxo-1,6-dihydropyridazin-1-yl]acetamide](/img/structure/B2715496.png)
![(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)methyl 2-(m-tolyl)acetate](/img/structure/B2715497.png)
![N-[[4-(2-Oxoimidazolidin-1-yl)phenyl]methyl]prop-2-enamide](/img/structure/B2715498.png)
